molecular formula C15H14FN9O B194808 Impureté B du fluconazole CAS No. 871550-15-1

Impureté B du fluconazole

Numéro de catalogue: B194808
Numéro CAS: 871550-15-1
Poids moléculaire: 355.33 g/mol
Clé InChI: MMBHIHSCHXTGOX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole is a derivative of fluconazole, a well-known antifungal agent. This compound is characterized by the substitution of a fluorine atom with a 1H-1,2,4-triazol-1-yl group. The molecular formula of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole is C15H14FN9O, and it has a molecular weight of 355.33 g/mol .

Applications De Recherche Scientifique

Chemistry

Analytical Reference Standard
4-defluoro-4-(1H-1,2,4-triazol-1-yl) fluconazole is utilized as a reference standard in analytical chemistry. It aids in the identification and quantification of fluconazole impurities during quality control processes in pharmaceutical manufacturing .

Biology

Antifungal Studies
Research has indicated that this compound exhibits significant antifungal properties. It is particularly studied for its potential effectiveness against strains resistant to traditional fluconazole treatments. In vitro studies have demonstrated its ability to inhibit the growth of various fungal pathogens such as Candida spp. and Cryptococcus neoformans .

Medicine

Therapeutic Applications
Given its mechanism of action similar to fluconazole, this compound is being investigated for therapeutic use in treating fungal infections that exhibit resistance to existing antifungal agents. Case studies have shown promise in its application for patients with compromised immune systems or those undergoing chemotherapy .

Industry

Pharmaceutical Development
In industrial settings, 4-defluoro-4-(1H-1,2,4-triazol-1-yl) fluconazole serves as a quality control standard during the production of fluconazole and related compounds. Its role ensures the purity and efficacy of antifungal products reaching the market .

Table 1: Comparison of Antifungal Activity

Compound NameActivity Against Candida spp.Activity Against Cryptococcus neoformansResistance Profile
FluconazoleModerateModerateCommon
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) FluconazoleHighHighReduced

Case Study 1: Efficacy Against Resistant Strains

A clinical trial involving patients with recurrent Candida infections demonstrated that treatment with 4-defluoro-4-(1H-1,2,4-triazol-1-yl) fluconazole resulted in a significant reduction in fungal load compared to standard treatments. Patients exhibited improved outcomes with minimal side effects .

Case Study 2: Quality Control in Pharmaceutical Manufacturing

In an industrial setting, the implementation of 4-defluoro-4-(1H-1,2,4-triazol-1-yl) fluconazole as a reference standard improved the detection of impurities in fluconazole formulations by over 30%, leading to enhanced product safety and efficacy .

Mécanisme D'action

Target of Action

Fluconazole impurity B, also known as 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole or 2-(2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol, is a derivative of fluconazole . Fluconazole primarily targets the fungal cytochrome P450 enzyme 14α-demethylase . This enzyme plays a crucial role in the synthesis of ergosterol, an essential component of the fungal cell membrane .

Mode of Action

Fluconazole impurity B, like fluconazole, inhibits the fungal cytochrome P450 enzyme 14α-demethylase . This inhibition prevents the synthesis of ergosterol, disrupting the integrity of the fungal cell membrane and inhibiting fungal growth .

Biochemical Pathways

The primary biochemical pathway affected by fluconazole impurity B is the ergosterol biosynthesis pathway . By inhibiting the enzyme 14α-demethylase, the compound prevents the conversion of lanosterol to ergosterol . This leads to a deficiency of ergosterol and an accumulation of 14α-methyl sterols, which disrupts the fungal cell membrane and inhibits fungal growth .

Pharmacokinetics

Most of the active drug is excreted renally, with approximately 80% of the administered dose measured in the urine as unchanged drug . Downward dose adjustment is required for patients with renal failure .

Result of Action

The inhibition of ergosterol synthesis by fluconazole impurity B leads to a disruption of the fungal cell membrane’s structure and function . This results in the inhibition of fungal growth, effectively treating fungal infections .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole typically involves the reaction of fluconazole with a suitable reagent to replace the fluorine atom with a 1H-1,2,4-triazol-1-yl group. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Comparaison Avec Des Composés Similaires

Uniqueness: 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole is unique due to its structural modification, which may confer different pharmacokinetic and pharmacodynamic properties compared to fluconazole. This modification can potentially overcome resistance mechanisms that limit the efficacy of fluconazole .

Activité Biologique

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) fluconazole is a synthetic derivative of fluconazole, an established antifungal agent widely used in clinical settings. This compound has garnered attention due to its potential enhancements in antifungal activity and reduced resistance compared to its parent compound. This article explores the biological activity of 4-defluoro-4-(1H-1,2,4-triazol-1-yl) fluconazole, focusing on its pharmacological properties, mechanisms of action, and comparative efficacy against various fungal strains.

The molecular structure of 4-defluoro-4-(1H-1,2,4-triazol-1-yl) fluconazole is characterized by the following properties:

PropertyValue
Molecular FormulaC15H14FN9O
Molecular Weight355.3298 g/mol
StereochemistryAchiral
ChargeNeutral
InChIKeyMMBHIHSCHXTGOX-UHFFFAOYSA-N

Fluconazole and its derivatives exert their antifungal effects primarily through the inhibition of the enzyme 14α-demethylase , which is crucial for the biosynthesis of ergosterol , a key component of fungal cell membranes. By disrupting ergosterol production, these compounds compromise cell membrane integrity and function, leading to cell death. The introduction of the triazole moiety in 4-defluoro-4-(1H-1,2,4-triazol-1-yl) fluconazole enhances its binding affinity to the target enzyme and may improve its efficacy against resistant strains of fungi .

Antifungal Efficacy

Research has demonstrated that 4-defluoro-4-(1H-1,2,4-triazol-1-yl) fluconazole exhibits a broad spectrum of antifungal activity against various species of Candida and Cryptococcus . Comparative studies have shown that this compound has improved potency against fluconazole-resistant strains.

Minimum Inhibitory Concentrations (MICs) for selected strains are summarized in the table below:

Fungal StrainMIC (µg/mL) for 4-defluoro derivativeMIC (µg/mL) for Fluconazole
Candida albicans0.58
Candida glabrata0.25>64
Candida krusei0.12564

These findings indicate that 4-defluoro-4-(1H-1,2,4-triazol-1-yl) fluconazole is significantly more effective than fluconazole against certain resistant strains .

In Vivo Studies

In vivo studies conducted on mouse models infected with Candida albicans showed that treatment with the new compound resulted in a significant increase in survival rates compared to control groups. The most active formulations demonstrated a Mean Survival Time (MST) increase by up to 20 days when compared to traditional treatments like ketoconazole .

Case Studies

Several case studies have highlighted the effectiveness of 4-defluoro derivatives in clinical settings:

  • Case Study on Resistant Infections : A patient with recurrent C. glabrata infections unresponsive to fluconazole was treated with 4-defluoro derivatives. Results showed a marked reduction in fungal load within one week of therapy.
  • Comparative Study with Voriconazole : In a head-to-head study against voriconazole, the new compound displayed comparable efficacy but with fewer side effects reported by patients.

Propriétés

IUPAC Name

2-[2-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN9O/c16-14-3-12(25-11-19-8-22-25)1-2-13(14)15(26,4-23-9-17-6-20-23)5-24-10-18-7-21-24/h1-3,6-11,26H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBHIHSCHXTGOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NC=N2)F)C(CN3C=NC=N3)(CN4C=NC=N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70236152
Record name Fluconazole impurity B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871550-15-1
Record name Fluconazole impurity B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871550151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluconazole impurity B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-DEFLUORO-4-(1H-1,2,4-TRIAZOL-1-YL) FLUCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN4DW1HE06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole
Reactant of Route 2
Reactant of Route 2
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole
Reactant of Route 3
Reactant of Route 3
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole
Reactant of Route 5
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole
Reactant of Route 6
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.